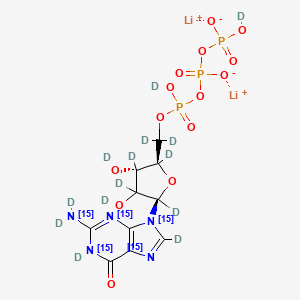
Guanosine triphosphate-15N5,d14 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine triphosphate-15N5,d14 (dilithium) is a chemically modified version of guanosine triphosphate, a naturally occurring nucleotide. This compound is labeled with deuterium (d14) and nitrogen-15 (15N5), making it a stable isotope-labeled compound. Guanosine triphosphate is essential in various biological processes, including protein synthesis and signal transduction. The labeled version, guanosine triphosphate-15N5,d14 (dilithium), is primarily used in scientific research for tracing and studying biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine triphosphate-15N5,d14 (dilithium) involves the incorporation of stable isotopes of deuterium and nitrogen-15 into the guanosine triphosphate molecule. The process typically starts with the synthesis of labeled guanosine, followed by phosphorylation to produce the triphosphate form. The reaction conditions often involve the use of specific catalysts and reagents to ensure the incorporation of the isotopes without altering the nucleotide’s structure .
Industrial Production Methods
Industrial production of guanosine triphosphate-15N5,d14 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control. The production is carried out under stringent conditions to maintain the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Guanosine triphosphate-15N5,d14 (dilithium) undergoes various chemical reactions, including:
Hydrolysis: The triphosphate group can be hydrolyzed to diphosphate and monophosphate forms.
Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.
Binding Reactions: It can bind to proteins and enzymes, influencing their activity.
Common Reagents and Conditions
Common reagents used in reactions involving guanosine triphosphate-15N5,d14 (dilithium) include water for hydrolysis, ATP for phosphorylation, and various enzymes for binding reactions. The conditions typically involve physiological pH and temperature to mimic biological environments .
Major Products Formed
The major products formed from these reactions include guanosine diphosphate, guanosine monophosphate, and phosphorylated proteins or enzymes .
Scientific Research Applications
Guanosine triphosphate-15N5,d14 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying nucleotide interactions and biochemical pathways.
Biology: Employed in research on protein synthesis, signal transduction, and cellular metabolism.
Medicine: Investigated for its potential as a specific inhibitor against viruses, including COVID-19.
Industry: Utilized in the development of pharmaceuticals and as a standard in mass spectrometry.
Mechanism of Action
The mechanism of action of guanosine triphosphate-15N5,d14 (dilithium) involves its role as a nucleotide in various biochemical processes. It acts as a substrate for enzymes involved in protein synthesis and signal transduction. The labeled isotopes allow researchers to trace its path and interactions within cells, providing insights into molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- Guanosine triphosphate-13C10,15N5 tetraammonium
- Guanosine triphosphate-13C dilithium
- Guanosine triphosphate-15N5 dilithium
- Guanosine triphosphate-13C10 dilithium
- Guanosine triphosphate-d14 dilithium
Uniqueness
Guanosine triphosphate-15N5,d14 (dilithium) is unique due to its dual labeling with deuterium and nitrogen-15, which provides enhanced stability and allows for more precise tracing in biochemical studies. This dual labeling distinguishes it from other similar compounds that may only have single isotope labeling .
Properties
Molecular Formula |
C10H14Li2N5O14P3 |
|---|---|
Molecular Weight |
554.2 g/mol |
IUPAC Name |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6?,9-;;/m1../s1/i1D2,2D,3D,5D,6D,9D,11+1,12+1,13+1,14+1,15+1,16D,17D;;/hD5 |
InChI Key |
SPQUPDOUIWTDAU-KEDXJWQHSA-L |
Isomeric SMILES |
[2H]C1=[15N]C2=C([15N]1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[15N]=C([15N](C2=O)[2H])[15N]([2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















